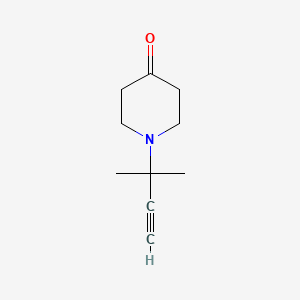

1-(2-Methylbut-3-yn-2-yl)piperidin-4-one

Description

Historical Context of Piperidin-4-one Chemistry

The chemistry of piperidine (B6355638), the parent heterocycle of piperidin-4-one, dates back to 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The synthesis of piperidin-4-one derivatives gained prominence with the advent of reactions like the Mannich reaction and the Petrenko-Kritschenko piperidone synthesis. nih.govresearchgate.net These methods provided access to the core piperidin-4-one scaffold, enabling chemists to explore its properties and applications. Over the decades, numerous synthetic protocols have been developed, including Dieckmann condensation and various stereoselective syntheses, reflecting the enduring importance of this structural motif. nih.govresearchgate.net Historically, these compounds have served as crucial intermediates in the synthesis of complex alkaloids and pharmaceuticals. wikipedia.org

Significance of the Piperidin-4-one Core Structure in Organic Synthesis and Medicinal Chemistry

The piperidin-4-one ring is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. nih.govresearchgate.net Its structural features allow for three-dimensional diversity, which is crucial for effective interaction with biological targets. nih.gov

In medicinal chemistry, the piperidin-4-one nucleus is a key component in a wide array of therapeutic agents. researchgate.net Derivatives have been shown to possess a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, analgesic, and anti-inflammatory properties. researchgate.netnih.gov The nitrogen atom and the carbonyl group of the piperidin-4-one core can be readily functionalized, allowing for the systematic modification of the molecule's physicochemical properties to optimize receptor binding and biological activity. nih.gov Furthermore, the piperidine ring is found in numerous pharmaceuticals, acting as a key structural element in drugs targeting the central nervous system (CNS), as well as antihistaminic and hypotensive agents. researchgate.net Notably, 4-piperidone (B1582916) is a known precursor in the synthesis of fentanyl and its analogues. wikipedia.orgun.org

Table 1: Selected Pharmacological Activities of Piperidin-4-one Derivatives

| Pharmacological Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, often by inducing apoptosis. researchgate.netnih.gov |

| Anti-HIV | Shows potential in inhibiting HIV replication. nih.gov |

| Antimicrobial/Antifungal | Active against a range of bacteria and fungi. researchgate.net |

| Analgesic | Serves as a core structure for potent pain-relieving drugs. researchgate.net |

| Anti-inflammatory | Demonstrates the ability to reduce inflammation. researchgate.net |

Rationale for Investigating 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one

The rationale for the synthesis and investigation of this compound stems from a strategy of functional hybridization. This approach combines a well-established pharmacophore, the piperidin-4-one core, with a highly versatile functional group, the terminal alkyne.

The piperidin-4-one moiety provides a proven structural foundation with a high likelihood of conferring biological activity. researchgate.netresearchgate.net The 2-methylbut-3-yn-2-yl group, derived from 2-methylbut-3-yn-2-ol, introduces a terminal acetylene (B1199291) functionality. wikipedia.org This alkyne group is a powerful tool in synthetic chemistry, serving as a reactive handle for a variety of transformations. It is particularly valuable for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent linking of molecular fragments. mdpi.com

Therefore, this compound is designed as a versatile chemical building block. It can be used to generate large libraries of more complex molecules by attaching various azide-containing fragments to the alkyne "handle." This strategy facilitates the rapid exploration of chemical space around the piperidin-4-one scaffold, accelerating the discovery of new compounds with potentially enhanced or novel therapeutic properties.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| Core Structure | Piperidin-4-one |

Overview of Research Directions in this compound Studies

Given its structure, research involving this compound is likely to proceed in several key directions:

Library Synthesis: A primary research avenue is its use as a platform for combinatorial chemistry. By employing reactions like the aforementioned CuAAC, Sonogashira coupling, or other alkyne transformations, researchers can synthesize extensive libraries of novel triazole-containing piperidin-4-one derivatives or other complex structures. mdpi.comresearchgate.net

Drug Discovery Screening: These newly synthesized libraries of compounds would then be screened against a wide range of biological targets. The screening efforts would logically focus on areas where piperidin-4-one derivatives have historically shown promise, such as oncology, virology, and neurology. researchgate.netnih.gov The goal is to identify lead compounds with high potency and selectivity for specific therapeutic targets.

Development of Chemical Probes: The terminal alkyne allows for the attachment of reporter tags, such as fluorophores or biotin (B1667282). This would enable the use of this compound and its derivatives as chemical probes to study biological systems, identify protein targets, and elucidate mechanisms of action.

Material Science Applications: The rigid, linear nature of the alkyne group and its ability to participate in polymerization and cross-linking reactions could also make this compound and its derivatives of interest in the development of new functional polymers and materials.

In essence, this compound is not merely a compound to be studied in isolation, but rather a strategic starting point for the generation of molecular diversity aimed at discovering new chemical entities with valuable applications in medicine and beyond.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-(2-methylbut-3-yn-2-yl)piperidin-4-one |

InChI |

InChI=1S/C10H15NO/c1-4-10(2,3)11-7-5-9(12)6-8-11/h1H,5-8H2,2-3H3 |

InChI Key |

SSRWOOLYBHDXMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)N1CCC(=O)CC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 1 2 Methylbut 3 Yn 2 Yl Piperidin 4 One

Reactions at the Ketone Functionality of Piperidin-4-one

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a key site for chemical modification. As a ketone, it is electrophilic and readily undergoes nucleophilic addition reactions. This reactivity is fundamental to many derivatization strategies aimed at introducing new functional groups and stereocenters, thereby expanding the structural diversity of the piperidin-4-one scaffold. semanticscholar.orgnih.gov These transformations are crucial for building molecules with potential applications in medicinal chemistry. nih.gov

A common and straightforward transformation of the ketone functionality in piperidin-4-one derivatives is its condensation with nitrogen-based nucleophiles like hydroxylamine and thiosemicarbazide. These reactions yield the corresponding oximes and thiosemicarbazones, which are not only useful for characterization but also serve as intermediates for further synthesis or as biologically active molecules themselves.

The reaction with hydroxylamine hydrochloride results in the formation of a piperidin-4-one oxime. researchgate.net Similarly, reacting the piperidone with thiosemicarbazide yields the corresponding thiosemicarbazone derivative. researchgate.net These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism. The stereochemistry of the resulting C=N double bond in oximes can be influenced by the substituents on the piperidine ring. For instance, in certain substituted piperidin-4-one oxime ethers, the orientation of the N-O bond can be preferentially syn to the C-5 position, resulting in the E-isomer. nih.gov

The formation of these derivatives has been employed in the synthesis of compounds with potential antimicrobial and analgesic activities. researchgate.netnih.gov

Table 1: Formation of Oximes and Thiosemicarbazones from Piperidin-4-one Derivatives This table is interactive and can be sorted by clicking on the headers.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2,6-Diaryl-3-methyl-4-piperidone | Hydroxylamine Hydrochloride | 2,6-Diaryl-3-methyl-4-piperidone Oxime | researchgate.net |

| 2,6-Diaryl-3-methyl-4-piperidone | Thiosemicarbazide | 2,6-Diaryl-3-methyl-4-piperidone Thiosemicarbazone | researchgate.net |

| Substituted Piperidin-4-one | O-Substituted Hydroxylamine | Substituted Piperidin-4-one Oxime Ether | nih.gov |

Reactions at the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring is another key site for chemical modification. In the parent piperidin-4-one, this is a secondary amine, which can be readily functionalized through various reactions. For the title compound, 1-(2-methylbut-3-yn-2-yl)piperidin-4-one, the nitrogen is a tertiary amine, having already been alkylated.

For secondary piperidones, the nitrogen atom is nucleophilic and can participate in several transformations:

N-Alkylation: Introduction of alkyl groups using alkyl halides or other electrophiles.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Aza-Michael Reaction: Conjugate addition to α,β-unsaturated compounds, which is a method for introducing three-carbon chains. researchgate.net

In the case of this compound, the tertiary nitrogen is less nucleophilic but can still react as a base or be alkylated further to form a quaternary ammonium (B1175870) salt. The reactivity of the nitrogen is fundamental to the synthesis of a vast library of N-substituted piperidine derivatives. researchgate.net

Table 2: Representative Reactions at the Piperidine Nitrogen This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Bromoacetonitrile, 2-Iodoethanol | N-Substituted Piperidine (2-carbon elongation) | researchgate.net |

| Aza-Michael Addition | Acrylonitrile, tert-Butyl acrylate | N-Substituted Piperidine (3-carbon elongation) | researchgate.net |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | N-Substituted Piperidine | nih.gov |

Transformations Involving the Alkyne Moiety

The terminal alkyne of the 2-methylbut-3-yn-2-yl substituent is a highly versatile functional group that can participate in a wide range of organic reactions, particularly those catalyzed by transition metals. rsc.orgacs.org This functionality allows for significant extension and elaboration of the molecular framework.

Key transformations include:

Sonogashira Coupling: A palladium-copper catalyzed cross-coupling reaction with aryl or vinyl halides to form a new carbon-carbon bond, linking the piperidinone scaffold to various aromatic or vinylic systems.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction that joins the alkyne with an azide to form a stable 1,2,3-triazole ring.

Annulation Reactions: Transition metals can catalyze the annulation of alkynes, incorporating them into new carbo- or heterocyclic ring systems. rsc.org This provides a powerful method for building polycyclic structures.

Silylcarbocyclization (SiCAC): Transition metal-catalyzed tandem addition/cyclization reactions of alkynes with hydrosilanes can yield highly functionalized heterocycles bearing exocyclic silyl moieties. mdpi.com

Deprotection to Terminal Alkyne: The 2-methylbut-3-yn-2-ol group (a close analog to the substituent on the title compound) can be considered a protected form of acetylene (B1199291). The acetone unit can be removed under basic conditions, which is useful in multi-step syntheses. wikipedia.org

These reactions highlight the utility of the alkyne moiety in constructing complex molecules from the relatively simple piperidin-4-one starting material. researchgate.netacs.org

Derivatization Strategies for Enhancing Molecular Complexity of Piperidin-4-one Scaffolds

The piperidin-4-one framework serves as an excellent starting point for the synthesis of complex, three-dimensional molecules due to its multiple, orthogonally reactive functional groups. semanticscholar.orgnih.gov Strategies for derivatization focus on leveraging the reactivity of the ketone, the nitrogen atom, and any appended functional groups like the alkyne in the title compound.

Methods to enhance molecular complexity include:

Sequential Functionalization: A stepwise approach where each reactive site is addressed in a planned sequence. For example, the nitrogen could be functionalized first, followed by a reaction at the ketone, and finally, a transformation of the alkyne.

Cascade Reactions: Designing substrates that undergo a series of intramolecular reactions to rapidly build complexity. For instance, an α-imino carbene-initiated cascade involving 1,2-aryl/alkyl migration and annulation can be used to synthesize valuable piperidin-4-one derivatives in excellent yields. acs.orgnih.gov

Intramolecular Cyclizations: Tethering a reactive group to the nitrogen or elsewhere on the ring that can then react with another part of the molecule. For example, intramolecular hydroamination/cyclization of alkynes can be used to form the piperidine ring itself. nih.gov

Scaffold Hopping and Bridging: Modifying the piperidinone core to create bicyclic or bridged systems, which can lead to conformationally constrained molecules with defined three-dimensional shapes. researchgate.net

These synthetic strategies enable the exploration of vast chemical space around the piperidin-4-one core, facilitating the development of novel compounds for various applications.

Computational Chemistry and Molecular Modeling of 1 2 Methylbut 3 Yn 2 Yl Piperidin 4 One Derivatives

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Analysis

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and less stable. For 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one derivatives, the energy gap would be influenced by the electronic nature of the substituents. The presence of the electron-rich alkyne group on the piperidine (B6355638) nitrogen would likely influence the energy of the HOMO. DFT calculations would precisely quantify this effect. A smaller energy gap in these derivatives would suggest higher reactivity, potentially making them better candidates for certain chemical transformations or biological interactions.

Table 1: Representative Frontier Orbital Energies and Properties Calculated by DFT

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|---|

| Parent Compound | -6.5 | -1.0 | 5.5 | 2.75 | -3.75 | 2.55 |

| Electron-donating sub. | -6.2 | -0.8 | 5.4 | 2.70 | -3.50 | 2.27 |

| Electron-withdrawing sub. | -6.8 | -1.5 | 5.3 | 2.65 | -4.15 | 3.25 |

Note: Data are illustrative based on typical values for similar heterocyclic compounds and are not from direct experimental or computational studies of the specific compound.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich areas) and are prone to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor areas) and are susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group, making it a primary site for electrophilic interactions and hydrogen bond acceptance. The region around the hydrogen atoms on the piperidine ring and the N-substituent would exhibit positive potential (blue), indicating sites for nucleophilic interaction. The electron-rich triple bond of the butynyl group would also show a degree of negative potential, suggesting it could participate in certain electrophilic addition reactions or π-stacking interactions.

Conformational Analysis and Molecular Dynamics Simulations of Piperidin-4-one Rings

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity, as it dictates how the molecule can fit into the binding site of a protein. The piperidin-4-one ring, similar to cyclohexane, typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, other conformations, such as the twist-boat, are also possible.

Conformational Analysis of the piperidin-4-one ring in this compound is essential for understanding its preferred spatial arrangement. The presence of the bulky 2-methylbut-3-yn-2-yl group on the nitrogen atom can significantly influence the ring's conformational equilibrium. Computational methods, such as molecular mechanics, can predict the relative energies of different conformers. For N-substituted piperidines, the substituent can occupy either an axial or equatorial position. The bulky nature of the N-substituent in the title compound would likely create a strong preference for a conformation that minimizes steric hindrance.

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of molecules over time. An MD simulation would model the movements of the atoms in this compound in a simulated biological environment (e.g., in water). This allows for the observation of conformational changes, ring puckering, and the flexibility of the N-substituent. Such simulations are critical for understanding how the molecule might adapt its shape upon approaching a biological target.

In Silico Prediction of Molecular Interactions and Biological Potential

In silico methods are computational techniques used in the early stages of drug discovery to predict the biological potential of a compound without the need for extensive laboratory testing. These methods can screen large libraries of virtual compounds and prioritize those with the highest likelihood of being active and having favorable properties.

Molecular Docking Studies with Target Proteins

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a target protein.

For derivatives of this compound, docking studies would be performed against various protein targets to explore their therapeutic potential. The process involves placing the 3D structure of the compound into the binding pocket of a protein and calculating a "docking score," which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For example, the carbonyl oxygen of the piperidinone ring is a potential hydrogen bond acceptor, while the bulky, hydrophobic N-substituent could engage in favorable hydrophobic interactions within a protein's binding pocket.

Table 2: Illustrative Molecular Docking Results for a Piperidin-4-one Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | ASP184 | Hydrogen Bond (with C=O) |

| LEU128, VAL76 | Hydrophobic Interaction | ||

| Protease B | -7.9 | TYR99 | π-π Stacking (with alkyne) |

| GLY143 | Hydrogen Bond | ||

| Receptor C | -9.2 | PHE257, TRP314 | Hydrophobic Interaction |

| SER190 | Hydrogen Bond (with C=O) |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Application of Prediction of Activity Spectra for Substances (PASS) System

The Prediction of Activity Spectra for Substances (PASS) is an online computational tool that predicts the probable biological activities of a drug-like molecule based on its structural formula. The system compares the structure of the input molecule with a large database of known biologically active substances and calculates the probability of the molecule being "active" (Pa) or "inactive" (Pi) for various types of biological activities.

Applying the PASS system to this compound would generate a broad spectrum of potential pharmacological effects and mechanisms of action. Based on the piperidine scaffold, predictions might include activities related to the central nervous system, such as anti-parkinsonian or neuroprotective effects. The specific N-substituent would modulate these predictions. A PASS analysis can guide further experimental studies by highlighting the most probable biological activities for a novel compound. For instance, a high Pa value for an anti-inflammatory or anticancer effect would justify prioritizing the compound for corresponding in vitro testing.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies of Piperidin 4 One Derivatives with a Focus on the 1 2 Methylbut 3 Yn 2 Yl Substituent

Influence of N-Substitution on the Bioactivity Profile of Piperidin-4-one Derivatives

The substituent attached to the nitrogen atom of the piperidin-4-one ring plays a pivotal role in determining the molecule's pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profile. The nature of this substituent can modulate the basicity of the piperidine (B6355638) nitrogen and introduce key steric and electronic interactions with the target protein.

Simple N-alkyl groups, such as N-methyl, can enhance lipophilicity and may lead to potent activity. For instance, in a series of σ1 receptor ligands, 1-methylpiperidine (B42303) derivatives showed significantly higher affinity compared to analogues with a proton (N-H) or a larger N-ethyl group. acs.org This suggests that for certain targets, a small, well-defined N-alkyl group provides optimal interactions within the binding pocket. acs.org

While direct experimental data for the 1-(2-methylbut-3-yn-2-yl) substituent is scarce, its structural features allow for informed speculation on its potential impact. This group is characterized by:

Steric Bulk : The tertiary carbon attached to the nitrogen introduces significant steric hindrance. This could enhance selectivity for a specific receptor by preventing binding to other, more sterically constrained sites.

Rigidity : The presence of the alkyne (triple bond) introduces rigidity into the substituent, which can lock the molecule into a specific conformation favorable for binding.

The Alkyne Moiety : The terminal alkyne is a versatile functional group. It can participate in hydrogen bonding or π-stacking interactions. Furthermore, terminal alkynes are known to be bio-orthogonal handles for chemical biology applications and can sometimes act as covalent warheads or be involved in specific metabolic pathways.

Based on these features, the 1-(2-methylbut-3-yn-2-yl) group is expected to confer a unique pharmacological profile, potentially leading to high selectivity and novel mechanisms of action. Its combination of bulk and electronic features makes it a compelling candidate for exploring new chemical space in drug design.

| N-Substituent Modification | General Effect on Bioactivity | Example Target/Activity |

| N-H (unsubstituted) | Often serves as a baseline; may have lower affinity compared to substituted analogues. | σ1 Receptor Ligands |

| N-Methyl | Increases lipophilicity; can significantly enhance affinity for certain targets. | σ1 Receptor Ligands |

| N-Benzyl | Introduces aromatic interactions; commonly used to enhance binding affinity. | Multi-target ligands (e.g., H3R antagonists) |

| N-Acryloyl / N-Carboxamide | Modulates electronic properties; can confer potent anticancer and antimalarial activity. | Anticancer (HCT116, MCF7) |

| N-Nitroso | Can be synthesized for specific activities; evaluated for antioxidant properties. | Antioxidant agents |

Impact of Substituents on the Piperidin-4-one Ring System on Biological Activity

Substitution on the carbon atoms of the piperidin-4-one ring (positions 2, 3, 5, and 6) is a critical strategy for modulating biological activity. These substituents can influence the molecule's conformation, steric profile, and ability to form specific interactions with a receptor.

A prevalent design involves the synthesis of 2,6-diaryl or 3,5-bis(benzylidene) piperidin-4-ones. These large aromatic groups can establish extensive hydrophobic and aromatic interactions within a binding site, often leading to potent activity. For example, 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one was found to have greater antiproliferative potency against breast and pancreatic cancer cell lines than curcumin (B1669340). tandfonline.com The electronic nature of these aryl rings is also crucial; substitutions with electron-withdrawing or electron-donating groups can fine-tune the activity.

Smaller alkyl groups, such as methyl or ethyl at the C-3 and C-5 positions, also have a significant impact. In a series of antimicrobial piperidin-4-ones, the presence of a 3-methyl group was a common feature in active compounds. biomedpharmajournal.org Such substitutions can affect the chair conformation of the piperidine ring, which in turn alters the orientation of other key functional groups and their interaction with the target. For instance, the anticancer activity of certain sulfonamides was highest when a methyl group was present at the 3 or 4-position of the piperidine ring. nih.gov

| Ring Position | Substituent Type | Observed Biological Effect | Example Compound Class |

| C-2, C-6 | Diaryl (e.g., diphenyl, di-p-tolyl) | Often confers potent antimicrobial, anticancer, and anti-inflammatory activity. | 2,6-diaryl-3-methyl-4-piperidones |

| C-3, C-5 | Bis(benzylidene) | Potent antiproliferative and anti-inflammatory properties; act as curcumin mimics. | 3,5-bis(benzylidene)piperidin-4-ones |

| C-3 | Methyl | Can enhance antimicrobial and anticancer activity. | 3-methyl-2,6-diphenylpiperidin-4-ones |

| C-3, C-5 | Dimethyl | Modulates ring conformation and can influence activity. | 3,5-dimethyl-2,6-diphenylpiperidin-4-ones |

Role of the Ketone Functionality in Receptor Binding and Biological Pathways

The ketone group at the C-4 position is a defining feature of the piperidin-4-one scaffold and is rarely a passive component. Its primary role in molecular interactions is to act as a hydrogen bond acceptor. The lone pairs of electrons on the oxygen atom can form strong hydrogen bonds with donor groups (such as N-H or O-H) on amino acid residues within a receptor's binding site.

This interaction has been explicitly demonstrated in molecular modeling studies. For example, the 4-oxo-piperidine ring of certain curcumin analogues was shown to form a crucial hydrogen bond with the main chain nitrogen of the Cys919 residue in the hinge region of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov This polar contact is critical for anchoring the ligand in the ATP-binding site and is a key determinant of the compound's inhibitory activity. nih.gov

Furthermore, the ketone functionality serves as a convenient synthetic handle for further derivatization. The carbonyl group can be readily converted into other functionalities, such as oximes, hydrazones, or thiosemicarbazones, to explore new SAR and develop compounds with altered biological profiles. biomedpharmajournal.org For example, converting piperidin-4-ones to their corresponding thiosemicarbazones was shown to significantly enhance their antifungal activity. biomedpharmajournal.org Bioisosteric replacement of the ketone with other groups, such as an oxetane, has also been explored as a strategy to modulate physicochemical properties like basicity (pKa) and lipophilicity (LogD) while maintaining the core scaffold. cambridgemedchemconsulting.com

Design Principles for Novel Piperidin-4-one Scaffolds with Tuned Activity

The extensive SAR data available for piperidin-4-one derivatives has led to the formulation of several key design principles for creating novel compounds with tailored biological activities.

Scaffold Rigidity for Precise Orientation : The inherent rigidity of the six-membered ring is a major advantage. It serves as a stable platform to which various functional groups can be attached, allowing medicinal chemists to control their spatial arrangement and optimize interactions with a biological target. nih.gov

Exploitation of Symmetry and Aromatic Interactions : Symmetrical 2,6-diaryl or 3,5-bis(benzylidene) substitution patterns are highly effective for creating potent inhibitors, particularly in the anticancer and anti-inflammatory fields. These large hydrophobic groups can occupy deep binding pockets and establish multiple favorable interactions. tandfonline.com

Targeted Modification of the 4-Oxo Position : The ketone at C-4 is not just a structural element but a key interaction point and a site for derivatization. It can be retained as a hydrogen bond acceptor or modified to introduce new functionalities (e.g., oximes) to probe the binding site or alter the compound's mechanism of action. biomedpharmajournal.org This position is crucial for creating compounds that act as mimetics of natural products like curcumin or for designing covalent inhibitors. tandfonline.com

Multi-Target Ligand Design : The versatility of the piperidin-4-one scaffold allows it to be incorporated into more complex molecules designed to interact with multiple targets simultaneously. For instance, by combining the piperidin-4-one core with other pharmacophores, researchers have designed dual-action molecules, such as histamine (B1213489) H3 receptor antagonists that also inhibit cholinesterase enzymes for potential use in Alzheimer's disease.

By applying these principles, the piperidin-4-one scaffold continues to be a highly valuable and adaptable framework for the discovery of new therapeutic agents.

Advanced Research Applications of 1 2 Methylbut 3 Yn 2 Yl Piperidin 4 One and Its Analogues

Applications in Materials Science and Polymer Chemistry

The incorporation of piperidine (B6355638) derivatives into polymeric structures can impart desirable properties, including thermal stability, alkaline stability, and biological activity. The presence of a terminal alkyne in 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one offers a convenient handle for polymerization and functionalization through highly efficient click chemistry reactions.

Piperidine and its derivatives are increasingly being integrated into polymer backbones and as pendant groups to create functional materials. For instance, piperidine-based cations have been incorporated into polystyrene to create highly alkali-stable anion-exchange membranes. The synthetic approach ensures that all of the sensitive β-hydrogens of the cations are present in ring structures to provide high stability. derpharmachemica.com

The terminal alkyne group in this compound makes it an ideal monomer for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it a powerful tool for polymer synthesis. morressier.comsigmaaldrich.comresearchgate.net This allows for the straightforward synthesis of polymers with repeating piperidin-4-one units, which could have applications as functional biohybrid materials or polymers with tailored physical and chemical properties. sigmaaldrich.cn The resulting polytriazole backbone would contain the piperidin-4-one moiety as a pendant group, potentially influencing the polymer's solubility, thermal stability, and interaction with other molecules. Alkyne-functionalized polymers can also be cross-linked by dithiols to yield softer materials suitable for various applications. nih.gov

The piperidin-4-one scaffold is a well-established and valuable building block in organic synthesis, particularly for the construction of complex, biologically active molecules and pharmaceutical intermediates. nih.govasianpubs.orgrdd.edu.iq Its rigid chair-like conformation allows for predictable stereochemical outcomes in reactions, and the ketone functionality is amenable to a wide range of chemical transformations.

The presence of the 2-methylbut-3-yn-2-yl group on the nitrogen atom provides a stable yet reactive handle for further molecular elaboration. The terminal alkyne can participate in a variety of coupling reactions, such as the Sonogashira, Glaser-Hay, and azide-alkyne cycloaddition reactions, allowing for the facile introduction of diverse molecular fragments. oup.com This makes this compound a versatile intermediate for the synthesis of complex piperidine-containing scaffolds. researchgate.net

Furthermore, piperidin-4-one derivatives are frequently employed in multicomponent reactions (MCRs). MCRs are highly efficient one-pot reactions that combine three or more reactants to generate complex products, and they are a powerful tool in drug discovery and combinatorial chemistry. nih.gov The reactivity of the ketone and the secondary amine (after potential deprotection of the N-substituent) in piperidin-4-one analogues makes them ideal candidates for such reactions, leading to the rapid generation of libraries of structurally diverse and complex molecules. nih.gov

Chemical Biology Probes and Tools

The fields of chemical biology and chemical genetics rely on the development of small molecules to probe and modulate biological processes. The structural features of this compound make it and its analogues promising candidates for the design of such molecular tools.

Activity-based protein profiling (ABPP) is a powerful strategy that utilizes chemical probes to assess the functional state of enzymes within complex biological systems. These probes typically consist of a reactive group (warhead) that covalently modifies the active site of a target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection.

The terminal alkyne group of this compound can serve as a versatile handle for the attachment of a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) via click chemistry. mdpi.com More intriguingly, terminal alkynes themselves have been shown to act as "warheads" in activity-based probes, reacting selectively with the active-site cysteine residues of certain proteases to form a stable vinyl thioether linkage. nih.govacs.orguniversiteitleiden.nl This discovery opens up the possibility of designing activity-based probes where the alkyne moiety of compounds like this compound directly participates in the covalent modification of the target enzyme. The piperidin-4-one core, which is a common motif in many biologically active compounds, could serve as a recognition element to direct the probe to specific enzyme families. researchgate.net

Chemical genetics employs small molecules to rapidly and conditionally control protein function, providing insights into biological pathways. The piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and can interact with a variety of biological targets. researchgate.netmdpi.com Piperidine derivatives have been developed as ligands for a wide range of receptors and enzymes. nih.govnih.gov

The ability to easily diversify the structure of this compound through modifications at the alkyne terminus and the ketone functionality makes it a valuable starting point for the synthesis of compound libraries for chemical genetics screening. The terminal alkyne allows for the systematic attachment of different functional groups to explore structure-activity relationships and to fine-tune the biological activity of the resulting molecules. These libraries can then be used to identify compounds that modulate specific biological processes, providing valuable tools for understanding cellular function.

Exploration of Corrosion Inhibition Properties of Piperidin-4-one Derivatives

The protection of metals from corrosion is a significant industrial challenge. Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen, can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer. Piperidin-4-one derivatives have been extensively studied for their corrosion inhibition properties, demonstrating their potential in this application. scirp.orgresearchgate.networldscientific.com

The inhibition mechanism of piperidin-4-one derivatives involves the adsorption of the molecules onto the metal surface, which can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation). The nitrogen atom in the piperidine ring and the oxygen atom of the carbonyl group are considered the primary centers of adsorption. researchgate.net These heteroatoms can donate lone pair electrons to the vacant d-orbitals of the metal, forming a coordinate bond. The presence of substituent groups on the piperidine ring can influence the inhibition efficiency by altering the electron density at the adsorption centers and by steric effects. researchgate.net

Studies have shown that piperidin-4-one derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. derpharmachemica.comscirp.orgworldscientific.com The inhibition efficiency generally increases with the concentration of the inhibitor.

Below is a table summarizing the corrosion inhibition efficiency of some piperidin-4-one derivatives on mild steel in acidic media, as determined by weight loss measurements.

| Inhibitor | Concentration (mM) | Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |

| r-2,c-6-diphenyl-t-3-methylpiperdin-4-one semicarbazone | 1.0 | 1N H₂SO₄ | 303 | 93.8 | derpharmachemica.com |

| 2,6-diphenylpiperidin-4-one | 2.0 | 1 N H₂SO₄ | 300 | 92.5 | researchgate.net |

| 3-methyl-2,6-diphenylpiperidin-4-one | 2.0 | 1 N H₂SO₄ | 300 | 90.2 | researchgate.net |

| 3,5-dimethyl-2,6-diphenyl-piperidin-4-one oxime | Not specified | 1 M HCl | Not specified | >90 (at optimal conc.) | worldscientific.com |

| 2,6-diphenylpiperidin-4-one | 5 x 10⁻³ M | 0.1 M H₂SO₄ | 303 | 68 | core.ac.uk |

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have provided further insights into the corrosion inhibition mechanism of piperidin-4-one derivatives. Potentiodynamic polarization studies confirm their mixed-type inhibitory nature by showing a decrease in both anodic and cathodic current densities. derpharmachemica.comscirp.org EIS measurements typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon addition of the inhibitor, indicating the formation of a protective adsorbed layer on the metal surface. derpharmachemica.comscirp.org

Future Perspectives and Emerging Research Avenues for 1 2 Methylbut 3 Yn 2 Yl Piperidin 4 One

Development of Green and Sustainable Synthetic Methodologies for Piperidin-4-one Derivatives

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of piperidin-4-one derivatives is no exception. Future research is heavily focused on developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic, renewable materials.

A significant area of this research is the use of deep eutectic solvents (DES) as alternatives to volatile organic compounds. researchgate.netasianpubs.org For instance, a DES comprising glucose and urea (B33335) has been effectively used as a reaction medium for producing piperidin-4-one derivatives, offering an inexpensive and environmentally safe method. researchgate.netasianpubs.org Similarly, a combination of choline (B1196258) chloride and glucose has been employed, providing excellent yields (85-90%) through an atom-efficient pathway. researchgate.net These solvent systems are advantageous over commonly used volatile organic solvents. researchgate.net

Researchers are exploring one-pot synthesis protocols that combine multiple reaction steps into a single procedure, thereby improving efficiency and reducing waste. researchgate.net The Mannich condensation reaction, a classical method for synthesizing piperidones, is being adapted to these greener conditions, using reagents like substituted aromatic aldehydes, ketones, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695). chemrevlett.combiomedpharmajournal.orgrdd.edu.iq

Table 1: Green Solvents in Piperidin-4-one Synthesis

| Green Solvent System | Components | Key Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvent (DES) | Glucose & Urea | Inexpensive, effective, environmentally safe | researchgate.netasianpubs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. mdpi.comnih.gov These technologies are being integrated to accelerate the design and optimization of novel compounds like 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one.

In the context of piperidin-4-one derivatives, AI can be used to:

Design Novel Scaffolds: Generate new molecular structures with desired therapeutic profiles. mdpi.com

Predict Biological Activity: Screen virtual libraries of compounds to identify potential candidates for specific biological targets. mdpi.com

Optimize Properties: Predict how structural modifications will affect a compound's activity, stability, and safety profile. africansciencegroup.com

Plan Synthetic Routes: Develop efficient and practical synthesis plans for target molecules. stanford.edu

Exploration of Novel Reaction Pathways and Catalytic Systems for Piperidin-4-one Synthesis

The development of novel synthetic routes and advanced catalytic systems is crucial for accessing diverse and complex piperidin-4-one derivatives. nih.gov Research in this area aims to improve efficiency, yield, and stereoselectivity.

Recent advancements include:

Rhodium and Iridium Catalysis: Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts and rhodium-catalyzed dearomatization/hydrogenation processes have been developed to produce highly substituted piperidines with specific stereochemistry. nih.gov

Gold-Catalyzed Reactions: A formal [4 + 2] synthesis using gold catalysis provides an efficient, two-step method to create valuable piperidin-4-ones from secondary amines with moderate to excellent diastereoselectivity. acs.org

α-Imino Rhodium Carbene Chemistry: A cascade reaction initiated by an α-imino rhodium carbene has been used to synthesize piperidin-4-one derivatives in excellent yields through a 1,2-aryl/alkyl migration and annulation process. acs.org

Radical-Mediated Cyclization: A cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes offers a new pathway to produce various piperidines. nih.gov

These modern catalytic approaches provide access to piperidin-4-ones that are not easily accessible through traditional methods like the Mannich reaction. chemrevlett.comresearchgate.net

Table 2: Modern Catalytic Systems for Piperidine (B6355638) Synthesis

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Iridium(III) Complexes | Hydrogen Borrowing Annulation | Stereoselective, forms two new C-N bonds | nih.gov |

| Rhodium(I) Complexes | Asymmetric Hydrogenation | Highly diastereoselective | nih.gov |

| Gold Catalysts (Ph3PAuNTf2) | Formal [4+2] Synthesis | High efficiency, good diastereoselectivity | acs.org |

| Rhodium Carbene | Cascade Reaction | Excellent yields, selective alkyl migration | acs.org |

Advanced Mechanistic Studies on Chemical Transformations and Molecular Interactions

A deep understanding of reaction mechanisms and intermolecular interactions is fundamental to optimizing synthetic processes and predicting the biological activity of piperidin-4-one derivatives. Future research will employ a combination of advanced spectroscopic and computational methods to elucidate these details.

For a molecule like this compound, mechanistic studies would focus on:

Reaction Dynamics: Investigating the transition states and intermediates in its synthesis, for example, in copper-catalyzed intramolecular C-H amination reactions used to form the piperidine ring. nih.govacs.org Computational tools like Density Functional Theory (DFT) can complement experimental findings to provide a complete mechanistic picture. nih.govacs.org

Molecular Docking: Simulating the interaction of the compound with biological targets, such as proteins or enzymes. malayajournal.org These studies can predict binding affinity and identify key interactions, such as hydrogen bonds involving the ketone oxygen or piperidine nitrogen, which are crucial for biological activity. malayajournal.orgtandfonline.com

Spectroscopic Analysis: Utilizing advanced NMR (1H and 13C) and mass spectrometry techniques to confirm molecular structures and study conformational dynamics. rdd.edu.iqresearchgate.net Spectral data provides crucial insights into the stereochemistry and electronic environment of the molecule. researchgate.net

Potential for Derivatization into Unexplored Chemical Space for Diverse Applications

The functional groups present in this compound—namely the ketone, the tertiary amine, and the terminal alkyne—provide rich handles for chemical modification. This potential for derivatization allows for the exploration of vast, uncharted chemical space to generate novel compounds with diverse applications.

Key derivatization strategies could include:

Alkyne Modifications: The terminal alkyne is particularly versatile. It can participate in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions, to link the molecule to other chemical entities like fluorophores, polymers, or biological probes. It can also be used in Sonogashira cross-coupling reactions to introduce aryl or vinyl groups. evitachem.com

Ketone Chemistry: The piperidin-4-one carbonyl group can be converted into a wide array of functional groups. For example, condensation with hydrazines can yield imine derivatives, which have shown antioxidant and anti-inflammatory properties in related systems. researchgate.net Reduction of the ketone can produce corresponding piperidin-4-ol derivatives, and reaction with organometallic reagents can lead to tertiary alcohols. dtic.mil

N-Functionalization: The secondary amine within the piperidine ring can be alkylated, acylated, or sulfonylated to introduce a variety of substituents. rsc.orgnih.gov This N-substituent is often crucial for modulating the pharmacological properties of piperidine-based drugs. acs.org

By systematically exploring these derivatization pathways, researchers can create libraries of novel compounds based on the this compound scaffold for screening in various therapeutic areas, including oncology and infectious diseases. rsc.orgyu.edu.jo

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-Methylbut-3-yn-2-yl)piperidin-4-one, and how can reaction conditions be optimized?

Answer:

The synthesis of piperidin-4-one derivatives often employs coupling reactions, such as A³-coupling (aldehyde-alkyne-amine), to introduce substituents. For example, propargylamine intermediates can be reacted with ketones under catalytic conditions (e.g., Cu(I)/Ag(I)) to form the piperidin-4-one scaffold. Optimization involves adjusting solvent polarity (e.g., THF or DCM), temperature (50–80°C), and catalyst loading to maximize yield. Post-synthesis, structural validation via ¹H/¹³C NMR (400 MHz, CDCl₃) is critical to confirm regiochemistry and purity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Refer to Safety Data Sheets (SDS) for piperidin-4-one analogs, which recommend:

- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- PPE: Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods to mitigate inhalation risks, as similar compounds show acute toxicity (Category 4 for oral/dermal/inhalation) .

Advanced: How can computational modeling predict the bioactivity of this compound derivatives?

Answer:

Molecular docking (e.g., AutoDock Vina) and pharmacophore analysis are used to assess interactions with biological targets. For instance, piperidin-4-one derivatives have been studied as NS2B/NS3 protease inhibitors (DENV-2) by analyzing binding affinities to catalytic sites. Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance stability and activity. Cross-validation with in vitro assays (e.g., enzymatic inhibition) resolves discrepancies between predicted and observed bioactivity .

Advanced: How can crystallographic data resolve structural ambiguities in piperidin-4-one derivatives?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software provides unambiguous confirmation of stereochemistry and bond angles. For example, in analogs like 3,5-dimethyl-2,6-diarylpiperidin-4-ones, SCXRD revealed chair conformations and equatorial substituent orientations. Twinned data or high-resolution datasets (>1.0 Å) improve refinement accuracy. Hirshfeld surface analysis complements this by quantifying intermolecular interactions (e.g., H-bonding, π-π stacking) .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions in NMR/IR/MS data often arise from tautomerism, rotamers, or impurities. Strategies include:

- Multi-technique validation: Compare ¹H/¹³C NMR, HSQC, and HMBC to assign signals unambiguously.

- Dynamic NMR: Variable-temperature studies resolve rotameric equilibria (e.g., coalescence temperatures).

- Crystallographic cross-check: SCXRD provides definitive bond lengths/angles to validate proposed structures .

Advanced: What strategies optimize the pharmacological profile of this compound derivatives?

Answer:

Structure-Activity Relationship (SAR) studies guide modifications:

- Substituent engineering: Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance metabolic stability.

- Scaffold hybridization: Merge with bioactive motifs (e.g., benzimidazole) to target multiple pathways.

- Pharmacokinetic profiling: Assess LogP (octanol-water partition) and plasma protein binding to improve bioavailability. In vitro cytotoxicity screens (e.g., MTT assays) prioritize low-toxicity candidates .

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) for resolution of polar impurities.

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks ([M+H]⁺) within 5 ppm error.

- TLC: Silica gel plates with ethyl acetate/hexane (3:7) visualize spots under UV/iodine vapor .

Advanced: How can researchers mitigate synthetic challenges in functionalizing the piperidin-4-one core?

Answer:

- Protecting groups: Use tert-butyldimethylsilyl (TBS) or Boc to shield reactive amines during alkylation/acylation.

- Regioselective catalysis: Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) target specific positions on the ring.

- Microwave-assisted synthesis: Accelerate reaction kinetics for sterically hindered substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.